![molecular formula C10H10BrNO2S B13720074 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromo group at the 2-position, a dimethylamino group at the 6-position, and a thioxomethoxy group attached to the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-[(dimethylamino)thioxomethoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzoic acid.
Reduction: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and dimethylamino groups can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(dimethylamino)benzaldehyde: Lacks the thioxomethoxy group, which may affect its reactivity and biological activity.
2-Bromo-6-(methoxy)benzaldehyde: Contains a methoxy group instead of the dimethylamino group, leading to different chemical properties.
2-Bromo-6-(difluoromethoxy)benzaldehyde: The presence of difluoromethoxy group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is unique due to the combination of bromo, dimethylamino, and thioxomethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrNO2S |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3 |
Clave InChI |
ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)

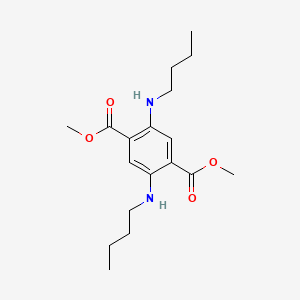
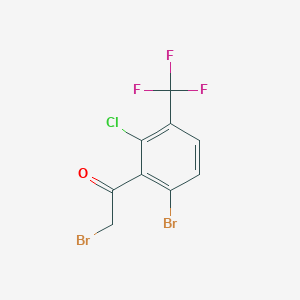
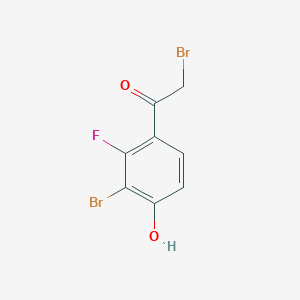
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)
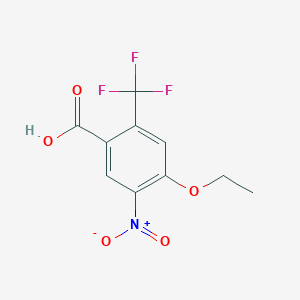
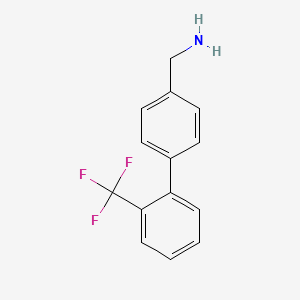

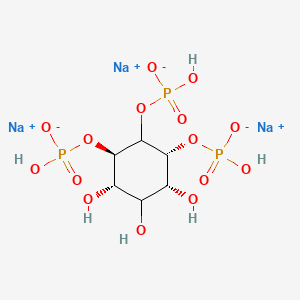
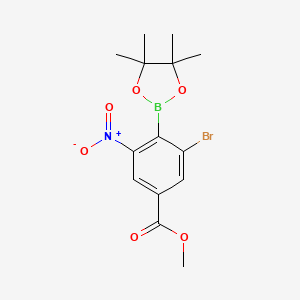
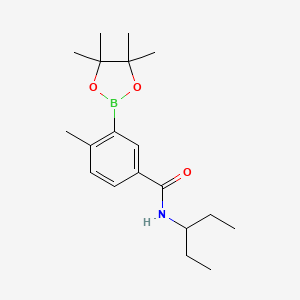

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
